molecular formula C13H11BrO2 B13903563 Ethyl 8-bromo-2-naphthalenecarboxylate

Ethyl 8-bromo-2-naphthalenecarboxylate

Cat. No.: B13903563
M. Wt: 279.13 g/mol
InChI Key: WTJDVEDHERPNQU-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-naphthalenecarboxylate is a chemical compound with the molecular formula C13H11BrO2. It is an ester derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position and an ethyl ester group at the 2nd position of the naphthalene ring. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-2-naphthalenecarboxylate typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-naphthalenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-bromo-2-naphthalenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-naphthalenecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-bromo-2-naphthalenecarboxylate is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to aliphatic or simpler aromatic compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

Ethyl 8-bromo-2-naphthalenecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's biological activity, synthesizing findings from various studies and literature.

Chemical Structure and Properties

This compound features a naphthalene ring with a bromine substituent at the 8-position and an ethyl ester group. The presence of the bromine atom is significant as it may enhance interaction with biological targets through halogen bonding, which can modulate enzyme or receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound's structural characteristics allow it to interact effectively with microbial enzymes, potentially disrupting their function. Studies have shown that derivatives of naphthalene carboxylic acids often demonstrate broad-spectrum antimicrobial activity due to their ability to penetrate microbial membranes and inhibit key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by various in vitro studies. These studies suggest that the compound can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death. The presence of functional groups such as acetyloxy and methoxy, which are found in related compounds, enhances the interaction with cellular targets, leading to increased efficacy against tumor cells.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to bind to specific proteins or nucleic acids within cells. This binding can alter the function of these biomolecules, leading to changes in cellular processes such as proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent against infections caused by resistant strains.
  • Cancer Cell Line Studies : In tests involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. Flow cytometry analysis confirmed that treated cells exhibited increased markers for apoptosis, indicating that the compound effectively triggers programmed cell death mechanisms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey FeaturesAntimicrobial ActivityAnticancer Activity
This compoundC12H11BrO2Bromine substitution enhances reactivitySignificantModerate
6-Bromo-2-naphthalenecarboxylic acid methyl esterC11H9BrO2Lacks acetyloxy groupModerateLow
4-Acetyloxy-8-methoxy-5-methyl-2-naphthalenecarboxylic acid ethyl esterC14H15BrO4Different substituents; varied activity profileModerateHigh

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 8-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2H2,1H3

InChI Key

WTJDVEDHERPNQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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